Methyl 2-bromo-5-cyano-4-fluorobenzoate
CAS No.: 1805187-91-0
Cat. No.: VC3031546
Molecular Formula: C9H5BrFNO2
Molecular Weight: 258.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805187-91-0 |
---|---|
Molecular Formula | C9H5BrFNO2 |
Molecular Weight | 258.04 g/mol |
IUPAC Name | methyl 2-bromo-5-cyano-4-fluorobenzoate |
Standard InChI | InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3 |
Standard InChI Key | FQUNVEKGIKNJBG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C(=C1)C#N)F)Br |
Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)C#N)F)Br |
Introduction
Methyl 2-bromo-5-cyano-4-fluorobenzoate is a synthetic organic compound with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . It belongs to the class of fluorinated benzene derivatives, which are widely used in pharmaceutical and agricultural applications due to their unique properties such as high fat solubility and strong metabolic capabilities .
Synthesis and Preparation
The synthesis of fluorinated benzene compounds like Methyl 2-bromo-5-cyano-4-fluorobenzoate typically involves multi-step reactions starting from simpler fluorinated benzene derivatives. For example, a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is synthesized through a two-step process involving iodination and cyanation reactions . Although specific synthesis details for Methyl 2-bromo-5-cyano-4-fluorobenzoate are not widely documented, similar methods may be applicable.
Applications and Uses
Fluorinated compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They exhibit enhanced biological activity and stability due to the fluorine atom's unique properties, such as high electronegativity and ability to form strong bonds with carbon . Methyl 2-bromo-5-cyano-4-fluorobenzoate could serve as a precursor for synthesizing more complex molecules with potential therapeutic or agricultural applications.
Suppliers and Availability
Methyl 2-bromo-5-cyano-4-fluorobenzoate is available from several chemical suppliers, primarily in China. Suppliers include Hangzhou MolCore BioPharmatech Co., Ltd., Alichem (Changzhou) Co., Ltd., and Shanghai Haohong Pharmaceutical Co., Ltd. . The compound is typically sold in small quantities, such as 250 mg or 1 g, with purity levels often around 95%.
Safety and Handling
Handling Methyl 2-bromo-5-cyano-4-fluorobenzoate requires caution due to its potential toxicity. It is classified with warning labels and requires adherence to specific safety protocols, including protective clothing and ventilation . The compound should be stored in a sealed container at room temperature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume